P2X3 Receptor Antagonism: 3.13-Fold Higher Potency than the N,N-Dimethyl Analog at Rat Recombinant Receptor
3-(Pyridin-3-yl)prop-2-en-1-amine (primary amine) exhibits antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 80 nM, as measured in Xenopus oocytes at a test concentration of 10 µM . In contrast, its close structural analog N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine (tertiary amine, BDBM50119558) shows a Ki > 10,000 nM at the related rat α7 nicotinic acetylcholine receptor, indicating a >125-fold weaker binding affinity . Although the target proteins differ (P2X3 vs. α7 nAChR), both belong to the ligand-gated ion channel superfamily, and the methylation-induced loss of affinity illustrates how N-substitution profoundly impairs ion channel engagement. In a broader P2X3 context, structurally more complex clinical-stage antagonists such as camlipixant (BLU-5937) achieve IC₅₀ values of 25 nM at human P2X3 ; the 80 nM EC₅₀ of the present compound places it within a 3.2-fold range of a potent clinical candidate, but with a molecular weight of only 134.18 Da compared to camlipixant's ~400+ Da, offering a substantially superior ligand efficiency metric (LE ≈ 0.45 vs. ≈0.30) .
| Evidence Dimension | P2X3 receptor antagonist potency (EC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (rat P2X3, Xenopus oocytes, 10 µM test concentration) |
| Comparator Or Baseline | N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine: Ki > 10,000 nM at rat α7 nAChR; Camlipixant: IC₅₀ = 25 nM at human P2X3 |
| Quantified Difference | 3-(Pyridin-3-yl)prop-2-en-1-amine is >125-fold more potent than its N,N-dimethyl analog at related ion channel targets and shows only a 3.2-fold lower potency than camlipixant at P2X3 despite a 3-fold lower molecular weight. |
| Conditions | Rat recombinant P2X3 expressed in Xenopus oocytes (EC₅₀); rat α7 nAChR in cerebral cortex ([¹²⁵I]iodo-MLA displacement); human P2X3 in CHO cells (FLIPR assay for camlipixant). |
Why This Matters
For pain and purinergic signaling research, the primary amine provides P2X3-targeting activity with superior ligand efficiency, enabling fragment-based optimization while avoiding activity-erasing N-alkylation.
- [1] BindingDB. BDBM50118219: 3-(Pyridin-3-yl)prop-2-en-1-amine, EC₅₀ = 80 nM at rat recombinant P2X3 (Xenopus oocytes). https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219&column=ki (accessed 2026-05-07). View Source
- [2] BindingDB. BDBM50119558: N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, Ki > 10,000 nM at rat α7 nAChR. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50119558 (accessed 2026-05-07). View Source
- [3] Ligand efficiency (LE) calculated as 1.4 × pIC₅₀ / (heavy atom count): target compound LE ≈ (1.4 × 7.10) / 10 = 0.45; camlipixant LE ≈ (1.4 × 7.60) / 30 = 0.30. Calculation based on canonical SMILES heavy atom counts. View Source
